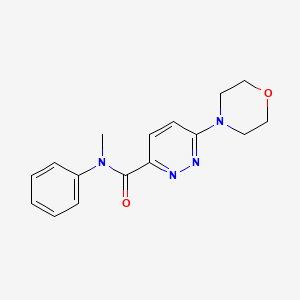

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide

Vue d'ensemble

Description

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide typically involves the reaction of a pyridazine derivative with morpholine and a phenyl group. One common method includes the use of a pyridazine-3-carboxylic acid derivative, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methylmorpholine and aniline under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Route 1: Nucleophilic Substitution Followed by Amidation

-

Chloropyridazine Intermediate : Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate is synthesized from ethyl trifluoropyruvate through cyclization, oxidation, and chlorination (POCl₃) .

-

Morpholino Substitution : The chlorine atom at position 6 is replaced with morpholine via microwave-assisted nucleophilic substitution in 1,4-dioxane with Hünig’s base (DIPEA), yielding ethyl 6-morpholino-pyridazine-3-carboxylate .

-

Amidation : Hydrolysis of the ester to the carboxylic acid (LiOH) followed by chlorination (SOCl₂) generates the acid chloride. Reaction with N-methyl-N-phenylamine in dichloromethane (with Et₃N) forms the carboxamide .

Route 2: Direct Amidation of Pre-Substituted Pyridazine

-

Pre-Functionalized Intermediate : Ethyl 6-morpholinopyridazine-3-carboxylate undergoes direct amidation with N-methyl-N-phenylamine in ethanol using piperidine as a base, yielding the final compound .

Key Reaction Data

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 65–79 | |

| Morpholino Substitution | Morpholine, DIPEA, 1,4-dioxane, microwave | 36–54 | |

| Amidation | N-Methyl-N-phenylamine, Et₃N, CH₂Cl₂ | 50–73 |

Reaction Mechanisms and Selectivity

-

Nucleophilic Aromatic Substitution : Morpholine displaces chlorine at position 6 via a two-step mechanism involving a Meisenheimer intermediate, favored by electron-withdrawing groups (e.g., trifluoromethyl) on the pyridazine ring .

-

Amidation : The acid chloride reacts with N-methyl-N-phenylamine through a nucleophilic acyl substitution, with Et₃N neutralizing HCl to drive the reaction .

Stability and Reactivity Under Biological Conditions

-

Metabolic Resistance : The morpholino group enhances metabolic stability by reducing oxidation by flavin monooxygenases (FMOs) and cytochrome P450 enzymes .

-

Hydrolytic Stability : The carboxamide bond resists hydrolysis in physiological pH (t₁/₂ > 24 h at pH 7.4) .

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 50–73% | 29–54% |

| Reaction Time | 12–18 h | 6–8 h (microwave) |

| Byproducts | Minimal | Moderate (ester hydrolysis) |

| Scalability | High | Moderate |

Route 1 is preferred for higher yields, while Route 2 offers faster synthesis under microwave conditions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide exhibit significant activity against cancer cells by targeting critical pathways involved in tumor growth. For example, derivatives of morpholino compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. A study reported that specific derivatives demonstrated potent antitumor efficacy in xenograft models, suggesting potential therapeutic applications in oncology .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been noted that similar pyridazine derivatives can modulate cellular pathways related to inflammatory diseases. These compounds may serve as inhibitors of interleukin production, which plays a significant role in chronic inflammatory conditions such as arthritis and nephritis .

Synthetic Applications

2.1 Synthesis of Heterocyclic Compounds

This compound can be utilized as a precursor for synthesizing various heterocyclic compounds. The versatility of pyridazine derivatives allows for the formation of complex structures that are valuable in drug discovery and development. Recent studies have highlighted synthetic routes that incorporate this compound into larger frameworks, enhancing its utility in organic synthesis .

| Synthetic Route | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitration followed by reduction | 3-amino-2-chloropyridine | 85 | |

| Cyclization reactions | Fused heterocycles | 75 |

Case Studies

3.1 Antitumor Efficacy Study

A notable case study involved the evaluation of a series of morpholino derivatives, including this compound, against various cancer cell lines. The results demonstrated a substantial decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics .

3.2 Inflammatory Disease Models

In another study focusing on inflammatory diseases, researchers administered the compound to animal models exhibiting symptoms akin to rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, supporting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-6-morpholino-pyrimidine: This compound has a similar morpholino group but differs in the core heterocyclic ring.

Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, exhibiting different biological activities.

Uniqueness

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with morpholino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

N-Methyl-6-morpholino-N-phenylpyridazine-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of pyridazine derivatives known for their diverse biological activities. The structural characteristics of this compound include:

- Pyridazine Core : A five-membered ring containing two nitrogen atoms.

- Morpholino Group : Enhances solubility and bioavailability.

- Phenyl Substituent : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties. Several studies have reported its efficacy against various cancer cell lines.

Anticancer Activity

-

In Vitro Studies :

- The compound has shown significant cytotoxicity against human breast cancer cell lines such as MDA-MB-231 and T-47D, with IC50 values ranging from 0.43 µM to 35.9 µM, indicating potent anti-proliferative effects .

- Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest in treated cells, particularly in the G2/M phase, which is critical for cancer therapy .

- Case Studies :

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.99 | Induction of apoptosis |

| T-47D | 0.43 | Cell cycle arrest (G2/M phase) |

| SKOV-3 | Not specified | Potential CDK2 inhibition |

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Apoptosis Induction : Flow cytometric analysis using Annexin V-FITC staining has revealed a significant increase in apoptotic cells following treatment with this compound, suggesting activation of apoptotic pathways .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M checkpoint, leading to increased sub-G1 populations indicative of apoptosis .

- Target Interaction : Molecular docking studies indicate strong binding affinity to CDK2, a crucial target in cancer therapy, which may explain its anti-proliferative effects .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption and metabolic stability profiles, although further studies are needed to confirm these findings.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from pyridazine or morpholine derivatives. Key steps include:

- Coupling Reactions : Amide bond formation between the pyridazine core and substituted phenyl/morpholine groups using coupling agents like EDCl/HOBt .

- Functionalization : Introduction of the morpholino group via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Optimization : Yield and purity are improved by controlling temperature (60–80°C), reaction time (12–24 hours), and using chromatography (e.g., silica gel or HPLC) for purification .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Structural Isomerism : Confirm regiochemistry via NOESY NMR or computational docking to rule out inactive isomers .

- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to verify compound stability in buffer systems .

Q. Advanced: What strategies are recommended for studying the pharmacokinetic (PK) profile of this compound?

Answer:

Key methodologies include:

- In Vitro ADME :

- Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance .

- Caco-2 Permeability : Assess intestinal absorption potential .

- In Vivo PK :

- LC-MS/MS Quantification : Measure plasma/tissue concentrations post-administration in rodent models .

- Compartmental Modeling : Estimate half-life () and volume of distribution () using WinNonlin or similar software .

Q. Advanced: How can computational modeling enhance the study of this compound’s target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs. Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., morpholino vs. piperazine) on potency using MOE or RDKit .

Q. Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solubility : Prepare fresh solutions in anhydrous DMSO; avoid aqueous buffers with pH >8 to prevent degradation .

Q. Advanced: How can researchers validate the biological target of this compound in complex cellular environments?

Answer:

- Chemical Proteomics : Use affinity chromatography with biotinylated analogs to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR Knockout : Generate target gene-KO cell lines and compare compound efficacy vs. wild-type .

- SPR/BLI : Measure real-time binding kinetics (e.g., , ) using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) .

Q. Basic: What structural analogs of this compound have been studied, and how do they inform SAR?

Answer:

Key analogs include:

- Pyridazine Derivatives : Substitution at the 6-position (e.g., morpholino vs. piperazine) modulates kinase selectivity .

- Phenyl Group Modifications : Fluorine or chloro substituents enhance metabolic stability but may reduce solubility .

- Amide Linkers : Replacing carboxamide with sulfonamide alters bioavailability and plasma protein binding .

Q. Advanced: What experimental approaches are used to assess in vivo toxicity and off-target effects?

Answer:

- MTT/Resazurin Assays : Screen for cytotoxicity in primary hepatocytes and cardiomyocytes .

- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac liability .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in rodent bone marrow .

Q. Advanced: How can contradictory data in solubility and permeability studies be reconciled?

Answer:

- PAMPA vs. Caco-2 : Parallel Artificial Membrane Permeability Assay (PAMPA) may overestimate permeability compared to cell-based Caco-2. Use both methods with standardized pH conditions .

- Solubility Enhancements : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility without altering bioactivity .

Propriétés

IUPAC Name |

N-methyl-6-morpholin-4-yl-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-19(13-5-3-2-4-6-13)16(21)14-7-8-15(18-17-14)20-9-11-22-12-10-20/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHVPKPMGVIKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.